Cyclohexanecarboxylic acid
Overview
Description
Cyclohexanecarboxylic acid is an organic compound with the formula C₇H₁₂O₂. It is the carboxylic acid derivative of cyclohexane and appears as a colorless oil that crystallizes near room temperature . This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Mechanism of Action
Target of Action
Cyclohexanecarboxylic acid (CCA) is a carboxylic acid derivative of cyclohexane . It primarily targets enzymes and proteins involved in biochemical reactions, particularly those associated with the oxidation and aromatization processes .
Mode of Action
CCA interacts with its targets through a series of chemical reactions. The carboxylic acid group in CCA can undergo typical reactions of carboxylic acids, such as conversion to the acid chloride cyclohexanecarbonyl chloride . The mode of action of carboxylic acids generally involves the protonation of the carbonyl group, increasing its electrophilic character, and leading to the formation of a tetrahedral alkoxide intermediate .
Biochemical Pathways
CCA is involved in several biochemical pathways. It can be prepared by the hydrogenation of benzoic acid . It is also a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . Furthermore, CCA can be oxidized to cyclohexene . In microbial degradation, CCA can be converted to para-hydroxybenzoic acid .
Pharmacokinetics
It is known to undergo microbial degradation . It can also convert to Hippuric acid in rat liver extracts in vitro . More research is needed to fully understand the ADME properties of CCA.
Result of Action
The molecular and cellular effects of CCA’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of polyketide-type antibiotics, CCA serves as a starting reagent . In the presence of certain enzymes, CCA can undergo aromatization and convert to Hippuric acid .
Action Environment
The action, efficacy, and stability of CCA can be influenced by various environmental factors. The pH of the environment can also affect the activity of the enzyme systems involved in CCA’s reactions .
Biochemical Analysis
Biochemical Properties
Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids . It can be oxidized to cyclohexene . It undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid . It also undergoes aromatization and converts to Hippuric acid in rat liver extracts in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to other compounds. For instance, it can be oxidized to form cyclohexene . In the presence of nitrosylsulfuric acid, it acts as a precursor to the nylon-6 precursor caprolactam . In rat liver extracts, it undergoes aromatization and converts to Hippuric acid .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it can be dehydrogenated to form cyclohexene, followed by ring-opening by dioxygenase to generate fatty acid under aerobic conditions . Under anaerobic conditions, cyclohexene can be cleaved through β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic acid is primarily synthesized through the hydrogenation of benzoic acid . This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, typically under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound can also be produced via the oxidation of cyclohexanol or cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate . Another method involves the carboxylation of benzene under high pressure and temperature in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be oxidized to cyclohexene.
Reduction: It can be reduced to cyclohexylmethanol.
Substitution: It can be converted to cyclohexanecarbonyl chloride using thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride.
Major Products Formed:
Cyclohexene: Formed through oxidation.
Cyclohexylmethanol: Formed through reduction.
Cyclohexanecarbonyl chloride: Formed through substitution.
Scientific Research Applications
Cyclohexanecarboxylic acid has a multitude of applications in scientific research:
Biology: It is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It is a building block in the synthesis of various pharmaceutical drugs.
Industry: It is used in the production of perfumes, flavors, and specific types of pesticides.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
- Abscisic Acid
- Buciclic Acid
- Chlorogenic Acid
- Chorismic Acid
- Dicyclomine
- Quinic Acid
- Shikimic Acid
- Tranexamic Acid
Uniqueness: this compound is unique due to its versatile applications in organic synthesis and its role as a precursor to the nylon-6 precursor caprolactam . Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
cyclohexanecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
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Record name | Cyclohexanecarboxylic acid | |
Source | ChemIDplus | |
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Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |
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DSSTOX Substance ID |
DTXSID8059180 | |
Record name | Cyclohexanecarboxylic acid | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexanecarboxylic acid | |
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Solubility |
4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
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Density |
1.029-1.037 | |
Record name | Cyclohexanecarboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Cyclohexanecarboxylic acid | |
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CAS No. |
98-89-5, 50825-29-1 | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |
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Record name | CYCLOHEXANECARBOXYLIC ACID | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | CYCLOHEXANECARBOXYLIC ACID | |
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Melting Point |
31 - 32 °C | |
Record name | Cyclohexanecarboxylic acid | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclohexanecarboxylic acid?
A1: this compound has a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol.
Q2: Is there spectroscopic data available on this compound?
A2: Yes, infrared spectroscopic data has been collected on this compound, particularly examining its aggregational states within thiourea channels. This research explored its dimer structure, similar to that found in liquid or less polar solutions. []
Q3: How does the structure of this compound affect its solubility?
A3: The presence of the carboxylic acid group in this compound influences its solubility. This functional group can form hydrogen bonds with water, increasing its solubility in aqueous media compared to its corresponding hydrocarbon, cyclohexane.
Q4: How does the cyclohexane ring in this compound affect its conformation?
A4: The cyclohexane ring primarily exists in chair conformations, with substituents occupying either equatorial or axial positions. The carboxylic acid group in this compound prefers the equatorial position due to reduced steric interactions. [, , , ]
Q5: How does this compound react with diazodiphenylmethane?
A5: this compound undergoes esterification with diazodiphenylmethane. The reaction rate is influenced by the solvent and the presence of substituents on the cyclohexane ring. In toluene, the reaction is thought to be catalyzed by the acid itself. [, ]
Q6: How does the presence of substituents on the cyclohexane ring affect the reactivity of this compound?
A6: Substituents on the cyclohexane ring, particularly at the 4-position, can influence the reactivity of the carboxylic acid group. Studies with trans-4-substituted cyclohexanecarboxylic acids have shown that electron-withdrawing groups can slightly retard acid-catalyzed esterification in methanol. [] The presence of '1,3-axial hydrogen atom' interactions can also impact reactivity, with three such interactions causing significant retardation. []
Q7: Can this compound be used as a catalyst?
A7: While not a catalyst itself, the presence of this compound can influence catalytic processes. For example, in the heterogeneous nitrosation of this compound with nitrous anhydride, oleum is used as a catalyst, and the reaction is influenced by factors such as temperature, oleum concentration, and reaction time. []
Q8: How is this compound metabolized in bacteria?
A8: Bacteria, like certain Pseudomonas and Corynebacterium species, can degrade this compound via a β-oxidation pathway. This process involves the formation of Coenzyme A intermediates, ultimately leading to the breakdown of the cyclohexane ring. [, , ]
Q9: Can this compound be aromatized by microorganisms?
A9: Yes, Corynebacterium cyclohexanicum can aromatize this compound. This occurs through a pathway involving two desaturase enzymes, ultimately converting the compound to 4-hydroxybenzoic acid. [, ]
Q10: How is this compound metabolized in mammals?
A10: In mammals, such as rats, this compound is primarily metabolized in the liver. It undergoes oxidation and conjugation reactions, forming metabolites like hippuric acid and glucuronide conjugates, which are excreted in bile and urine. [, ]
Q11: Are there any pharmaceutical applications of this compound derivatives?
A11: Yes, this compound derivatives have been investigated for their antiplasmin activity. Studies have explored the structure-activity relationships of various derivatives, particularly those with amino and carboxyl substituents, to understand their impact on potency. [, ]
Q12: Have any this compound derivatives been developed into drugs?
A12: Yes, a this compound derivative, idrapril, has been developed as an ACE inhibitor. Its structural and conformational properties, including the presence of cis and trans isomers and intramolecular hydrogen bonding, have been studied using NMR and molecular mechanics calculations. []
Q13: Are there this compound derivatives with potential for treating metabolic disorders?
A13: Research has identified a novel series of DGAT1 inhibitors containing a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. These compounds show promise in reducing lipid excursion and food intake in animal models, suggesting potential applications in treating metabolic disorders. []
Q14: What are the applications of this compound in materials science?
A14: this compound derivatives, particularly its esters, are used as eco-friendly plasticizers in polymer materials, including PVC. These plasticizers offer improved properties such as low volatility, resistance to extraction, flexibility, and wear resistance. []
Q15: How can this compound be used to study wettability alteration in oil recovery?
A15: this compound and its derivatives can be used as wettability alteration agents in enhanced oil recovery. Studies have investigated the impact of different chain lengths on spontaneous imbibition and oil recovery in carbonate cores. []
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